molecular formula C10H13Br2NO2S B272902 2,5-dibromo-N-(tert-butyl)benzenesulfonamide

2,5-dibromo-N-(tert-butyl)benzenesulfonamide

Cat. No. B272902
M. Wt: 371.09 g/mol
InChI Key: ZAEGOCWJDSHYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dibromo-N-(tert-butyl)benzenesulfonamide, also known as DBBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This sulfonamide derivative has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(tert-butyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the disruption of cellular processes. Studies have shown that 2,5-dibromo-N-(tert-butyl)benzenesulfonamide can bind to the active site of carbonic anhydrase, preventing the enzyme from functioning properly. Additionally, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been found to disrupt the cell membrane of certain bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been found to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been shown to have antioxidant properties, protecting cells from oxidative damage. At higher concentrations, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been found to have anti-inflammatory properties, reducing inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

2,5-dibromo-N-(tert-butyl)benzenesulfonamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 2,5-dibromo-N-(tert-butyl)benzenesulfonamide. One area of interest is the development of new drugs based on 2,5-dibromo-N-(tert-butyl)benzenesulfonamide for the treatment of infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dibromo-N-(tert-butyl)benzenesulfonamide and its potential applications in other areas of medicine, such as cancer treatment and neurodegenerative diseases. Finally, research on the potential toxicity of 2,5-dibromo-N-(tert-butyl)benzenesulfonamide and its effects on the environment is also needed to ensure its safe use in scientific research.

Synthesis Methods

2,5-dibromo-N-(tert-butyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dibromoaniline with tert-butyl chloroformate and sodium benzenesulfonamide, or the reaction of 2,5-dibromoaniline with tert-butyl isocyanate and sodium benzenesulfonamide. These methods have been optimized to produce high yields of 2,5-dibromo-N-(tert-butyl)benzenesulfonamide with minimal impurities.

Scientific Research Applications

2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases. Additionally, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase, which has implications for the treatment of diseases such as glaucoma and epilepsy.

properties

Product Name

2,5-dibromo-N-(tert-butyl)benzenesulfonamide

Molecular Formula

C10H13Br2NO2S

Molecular Weight

371.09 g/mol

IUPAC Name

2,5-dibromo-N-tert-butylbenzenesulfonamide

InChI

InChI=1S/C10H13Br2NO2S/c1-10(2,3)13-16(14,15)9-6-7(11)4-5-8(9)12/h4-6,13H,1-3H3

InChI Key

ZAEGOCWJDSHYBF-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br

Origin of Product

United States

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